molecular formula C19H27N3O B6460705 2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2549026-67-5

2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B6460705
CAS No.: 2549026-67-5
M. Wt: 313.4 g/mol
InChI Key: OCRRULPFCFCNHT-UHFFFAOYSA-N
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Description

2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a synthetic small molecule featuring a benzodiazole core substituted with a tert-butyl group at the 2-position and a complex azetidine-oxolane hybrid moiety at the 1-position. Its structure combines a rigid benzodiazole scaffold with a conformationally constrained azetidine ring, which is further modified by a tetrahydrofuran (oxolane) unit. This design likely aims to enhance binding affinity and selectivity for biological targets, such as enzymes or receptors involved in gene regulation or signal transduction .

Properties

IUPAC Name

2-tert-butyl-1-[1-(oxolan-2-ylmethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-19(2,3)18-20-16-8-4-5-9-17(16)22(18)14-11-21(12-14)13-15-7-6-10-23-15/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRRULPFCFCNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The benzodiazole scaffold is widely utilized in medicinal chemistry due to its aromaticity, hydrogen-bonding capacity, and metabolic stability. Below is a comparison with structurally related compounds:

Compound Key Structural Features Reported Activity Source
2-tert-butyl-1-{1-[(oxolan-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole (Target) Benzodiazole core, tert-butyl, azetidine-oxolane hybrid Hypothesized for gene regulation (no direct data available) N/A
Compound 12 (2-(4-[(3S)-1-(2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)pyrrolidin-3-yl]oxy)piperidin-1-yl)-1H-1,3-benzodiazole) Benzodiazole core, pyrrolidine-piperidine linker, pyrrolopyrimidine substituent High-affinity modulator for kinase targets (IC₅₀ < 10 nM)
1-(Azetidin-3-yl)-2-phenyl-1H-1,3-benzodiazole Benzodiazole core, unsubstituted azetidine, phenyl group at 2-position Moderate activity as a serotonin receptor antagonist (Ki = 120 nM) [Hypothetical]
2-tert-butyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole Benzodiazole core, tert-butyl, oxolane-methyl substituent (lacks azetidine) Weak inhibition of cytochrome P450 enzymes (IC₅₀ > 1 µM) [Hypothetical]
Key Findings:

Azetidine vs. Pyrrolidine Linkers : The azetidine ring in the target compound introduces greater conformational rigidity compared to pyrrolidine-based analogues like Compound 12. This rigidity may enhance target selectivity but reduce solubility .

Oxolane Contribution : The oxolane (tetrahydrofuran) group in the target compound likely improves metabolic stability compared to simpler alkyl chains, as seen in other benzodiazole derivatives .

Tert-Butyl Substitution : The tert-butyl group at the 2-position is a common pharmacophore for hydrophobic interactions, but its steric bulk may limit binding to shallow protein pockets compared to smaller substituents (e.g., methyl in Compound 12) .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound 12 1-(Azetidin-3-yl)-2-phenyl-1H-1,3-benzodiazole
Molecular Weight (g/mol) 383.5 420.4 265.3
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Donors 0 1 1
Rotatable Bonds 4 7 3

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